molecular formula C23H22N2O4S B2760627 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 922133-77-5

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2760627
CAS No.: 922133-77-5
M. Wt: 422.5
InChI Key: CWEMAEFYJCKVAC-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide is a structurally complex sulfonamide derivative featuring a benzo[b][1,4]oxazepine core fused with a dimethyl-substituted oxo-tetrahydro ring system. The compound’s rigid bicyclic framework and sulfonamide group may enhance binding specificity and metabolic stability compared to simpler analogs .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-23(2)15-29-21-13-10-18(14-20(21)24-22(23)26)25-30(27,28)19-11-8-17(9-12-19)16-6-4-3-5-7-16/h3-14,25H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEMAEFYJCKVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamide Derivatives

The compound shares functional and structural motifs with sulfonamide-containing heterocycles, such as the triazole-thiones and hydrazinecarbothioamides described in the literature (e.g., compounds [4–15] from International Journal of Molecular Sciences, 2014) . Below is a systematic comparison:

Structural and Functional Group Analysis

Feature Target Compound Triazole-Thiones (e.g., [7–9])
Core Structure Benzo[b][1,4]oxazepine with 3,3-dimethyl-4-oxo substitution 1,2,4-Triazole fused with biphenylsulfonyl and difluorophenyl groups
Sulfonamide Position Attached to benzooxazepine at C7 Attached to biphenyl at para position
Key Functional Groups Sulfonamide, ketone (C=O), dimethyl substituents Sulfonamide, triazole-thione (C=S), difluorophenyl substituents
Tautomerism Absent (fixed oxo group) Present (thione-thiol tautomerism observed)

Spectral and Physicochemical Properties

Property Target Compound Triazole-Thiones ([7–9])
IR Spectroscopy C=O stretch (1680–1700 cm⁻¹) C=S stretch (1247–1255 cm⁻¹), no C=O
NMR Signatures Dimethyl singlet (~1.5 ppm), aromatic protons Thione C=S absence in ¹³C-NMR; NH ~10–12 ppm
Solubility Moderate (polar sulfonamide vs. lipophilic core) Low (increased lipophilicity from difluorophenyl)

Critical Analysis of Structural Divergence

  • Heterocyclic Core : The benzooxazepine’s fused oxygen and nitrogen atoms create a planar, electron-rich system, differing from the triazole’s aromatic tri-nitrogen ring. This may influence π-π stacking or metal coordination in biological targets.
  • Sulfonamide Orientation : Para-substitution on biphenyl in both compounds suggests shared pharmacophore features, but the benzooxazepine’s fused system may restrict conformational flexibility.

Q & A

Q. What are the common synthetic routes for N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide?

The synthesis typically involves multi-step reactions:

Cyclization : Formation of the benzo-fused oxazepine ring from precursors like o-aminophenols and ketones under acidic or basic conditions.

Sulfonation : Introduction of the biphenyl sulfonamide group via coupling reactions (e.g., using sulfonyl chlorides in the presence of bases like triethylamine).

Purification : Chromatography (e.g., silica gel column) or recrystallization to isolate the final product.
Critical steps include controlling reaction temperatures (often 60–100°C) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : Confirms regiochemistry of the oxazepine ring and sulfonamide substitution patterns (e.g., 1^1H and 13^{13}C NMR) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for detecting impurities .
  • HPLC : Assesses purity (>95% is typical for research-grade material) .

Q. What types of chemical reactions does this compound undergo?

Reactivity is governed by its functional groups:

  • Oxidation : The oxo group at position 4 can be oxidized to carboxylic acids using KMnO4_4 or CrO3_3 .
  • Reduction : NaBH4_4 or LiAlH4_4 reduces the oxo group to a hydroxyl group .
  • Substitution : Electrophilic aromatic substitution occurs at the biphenyl sulfonamide group with reagents like HNO3_3/H2_2SO4_4 .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step reactions involving this compound?

Critical factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonation efficiency .
  • Catalysts : Pd-based catalysts improve coupling reactions for biphenyl group introduction .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during cyclization .
    Yield optimization often requires iterative adjustments using design of experiments (DoE) methodologies .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Strategies include:

  • 2D NMR Techniques : HSQC and HMBC to resolve overlapping signals in the oxazepine ring .
  • X-ray Crystallography : Definitive confirmation of regiochemistry and stereochemistry .
  • Comparative Analysis : Benchmarking against structurally similar compounds (e.g., PubChem entries with validated spectra) .

Q. What methodologies are used to study enzyme interactions with this compound?

Approaches include:

  • Enzyme Kinetics : Measuring inhibition constants (KiK_i) via fluorescence-based assays .
  • Molecular Docking : Using software like AutoDock to predict binding modes with targets like SYK kinase .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding affinity and kinetics .

Q. How can contradictory biological activity data across studies be addressed?

Potential solutions:

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Metabolite Profiling : LC-MS to identify degradation products that may interfere with activity .
  • Structural Analogs : Compare bioactivity of derivatives to isolate pharmacophoric features .

Q. What strategies enable regioselective functionalization of the oxazepine ring?

  • Directing Groups : Install temporary protecting groups (e.g., Boc) to steer electrophilic substitution .
  • Metal Catalysis : Pd-mediated C–H activation for selective arylations .
  • Solvent Effects : Use of DMF to stabilize transition states in substitution reactions .

Notes

  • Terminology : Full chemical names used throughout; no abbreviations.
  • Methodological Focus : Answers emphasize experimental design and data interpretation.

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